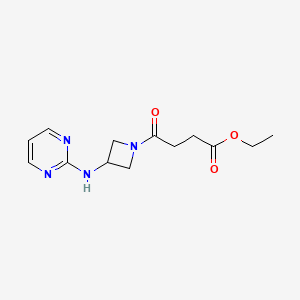

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate

Description

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with a 4-oxo group and a 3-(pyrimidin-2-ylamino)azetidin-1-yl moiety. The ester group (ethyl butanoate) confers moderate lipophilicity, which may influence solubility and bioavailability .

Propriétés

IUPAC Name |

ethyl 4-oxo-4-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-2-20-12(19)5-4-11(18)17-8-10(9-17)16-13-14-6-3-7-15-13/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYLFVCEFUJZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CC(C1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate typically involves multiple steps, starting with the preparation of the pyrimidinylamino group. This can be achieved through the reaction of pyrimidine with an appropriate amine under controlled conditions. The azetidinylbutanoate moiety is then introduced through a series of reactions involving esterification and cyclization processes.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Biological Activities

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate has shown promise in several biological assays:

- Anticancer Activity :

-

Antimicrobial Properties :

- The compound's structural characteristics may confer antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.

- CNS Activity :

Therapeutic Applications

The following therapeutic applications have been proposed based on preliminary studies:

Case Studies

- Inhibition of Mutant IDH :

- Antimicrobial Screening :

Mécanisme D'action

The mechanism by which Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamino group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other ethyl ester derivatives reported in the literature. Below is a comparative analysis based on substituent variations and inferred properties:

Table 1: Structural Comparison of Ethyl Ester Derivatives

Key Observations:

Backbone Flexibility vs. Rigidity: The target compound’s azetidine ring introduces conformational rigidity compared to the flexible phenethylamino linker in I-6230 and I-6273 . This rigidity may enhance binding selectivity in biological targets.

Heterocyclic Substituents: The pyrimidine-2-ylamino group in the target compound offers two hydrogen-bond acceptors (N1 and N3 of pyrimidine), which are absent in the pyridazine (I-6230) and isoxazole (I-6273) analogs. This feature may improve interactions with polar enzyme active sites.

Safety and Reactivity: Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate () has documented safety data, highlighting hazards such as skin/eye irritation .

Synthetic Complexity: The azetidine ring in the target compound likely requires multi-step synthesis (e.g., ring-opening/closure reactions), whereas phenethylamino-linked analogs (I-6230, I-6273) can be synthesized via simpler amidation or nucleophilic substitution .

Activité Biologique

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate, a compound with the CAS number 2194846-82-5, has garnered attention in recent years for its potential biological activities. This article will delve into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4O3 |

| Molecular Weight | 278.31 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The structure of the compound features a pyrimidine ring linked to an azetidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate exhibit significant antimicrobial properties. For instance, derivatives containing azetidine rings have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Potential

Research has shown that compounds with structural similarities to ethyl 4-oxo compounds can induce apoptosis in cancer cells. A study focusing on thiazolidin derivatives revealed that certain synthesized compounds exhibited anticancer activity through both intrinsic and extrinsic pathways, suggesting a potential mechanism for ethyl 4-oxo compounds as well .

The mechanisms underlying the biological activity of ethyl 4-oxo compounds are multifaceted. They may involve:

- Inhibition of Enzymatic Activity : Compounds like ethyl 4-oxo derivatives can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : Ethyl 4-oxo compounds may influence ROS levels within cells, promoting oxidative stress that can trigger apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of azetidine derivatives against pathogenic bacteria. The results demonstrated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In vitro studies on HeLa cells treated with ethyl 4-oxo derivatives showed a dose-dependent increase in apoptotic markers. The IC50 value for the compound was determined to be approximately 15 µM, suggesting significant anticancer potential .

Study 3: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that treatment with ethyl 4-oxo compounds resulted in increased levels of caspase activation and PARP cleavage, confirming the induction of apoptosis through both intrinsic and extrinsic pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate, and how can side reactions be minimized?

Answer:

The compound’s synthesis likely involves coupling a substituted azetidine with a β-keto ester intermediate. Evidence from analogous syntheses (e.g., ethyl 4-oxo-4-(thiazol-2-ylamino)butanoate) suggests using sodium ethoxide as a base to deprotonate the nucleophilic amine, followed by condensation with ethyl chloroacetate . Key considerations:

- Reaction conditions : Maintain anhydrous conditions to avoid hydrolysis of the ester group.

- Side reactions : Competitive formation of byproducts (e.g., elimination products) can occur if reaction temperatures exceed 80°C. Monitor via TLC or LC-MS.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating the target compound .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial configuration of the azetidine-pyrimidine moiety?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intramolecular interactions. For example:

- Crystallization : Use slow evaporation in a mixed solvent system (e.g., dichloromethane/methanol) to obtain high-quality crystals.

- Data collection : Employ synchrotron radiation for high-resolution data if crystals are small (<0.1 mm).

- Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters for non-hydrogen atoms .

- Validation : Cross-check with DFT-optimized geometries to resolve discrepancies in bond angles or torsional strain .

Basic: What spectroscopic techniques are optimal for characterizing the compound’s purity and functional groups?

Answer:

- NMR :

- IR : Look for ester C=O (1720–1740 cm⁻¹) and amide N–H (3300–3500 cm⁻¹) stretches .

- HRMS : Use ESI(+) mode to verify the molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can computational modeling predict the compound’s potential as a kinase inhibitor?

Answer:

- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., GSK-3β, EGFR) based on pyrimidine’s known affinity .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrimidine-azetidine core and kinase active sites.

- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds) .

- ADMET prediction : Calculate logP (3.5–4.0 predicted) and solubility (<10 µM) using QikProp to guide lead optimization .

Basic: What analytical strategies address contradictory solubility data in polar vs. nonpolar solvents?

Answer:

- Experimental validation : Perform shake-flask assays in PBS (pH 7.4) and DMSO, measuring solubility via UV-Vis (λmax ~260 nm for pyrimidine).

- Structural analysis : Check for polymorphic forms using DSC/TGA; amorphous phases may exhibit higher apparent solubility .

- Computational support : Use COSMO-RS to predict solvent interactions, focusing on the ester’s dipole moment (≈3.5 D) and azetidine’s ring strain .

Advanced: How to design SAR studies to optimize the compound’s bioactivity?

Answer:

- Scaffold modifications :

- Biological assays :

- Data interpretation : Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Answer:

- Reagent quality : Ensure azetidine amine is freshly distilled (bp 90–100°C under reduced pressure) to avoid oxidation.

- Catalyst screening : Test coupling agents like HATU or EDCI/HOBt for improved efficiency in forming the amide bond .

- Workup optimization : Quench with ice-cwater to precipitate unreacted starting materials, followed by extraction with ethyl acetate .

Advanced: What strategies validate the compound’s metabolic stability in preclinical models?

Answer:

- In vitro assays :

- In silico tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.